

7-Tridecanone: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 7-Tridecanone

Cat. No.: B047724

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **7-Tridecanone**, a long-chain aliphatic ketone. It covers its fundamental chemical identity, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Synonyms

The systematically correct IUPAC name for this compound is tridecan-7-one.^{[1][2]} It is also widely known by several synonyms.

Table 1: Synonyms and Identifiers for **7-Tridecanone**

Type	Identifier
Common Synonyms	Dihexyl ketone, Di-n-hexyl ketone, Enanthone, Hexyl ketone.[1][2][3]
CAS Registry Number	462-18-0.[1][2][3]
EC Number	207-324-3.[1][3]
PubChem CID	10015.[1][3]
UNII	L0RDD0T8DG.[1]

Physicochemical Properties

7-Tridecanone is a white to light yellow solid or a colorless to light yellow liquid, depending on the ambient temperature.[3] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of **7-Tridecanone**

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₆ O	[1][2][3]
Molecular Weight	198.34 g/mol	[1][2][3]
Melting Point	27.0 to 32.5 °C	[4]
Boiling Point	264 °C (lit.)	[4]
Density	0.825 g/mL at 25 °C (lit.)	[4]
Flash Point	>230 °F (>110 °C)	[4]
Solubility	Almost insoluble in water (0.056 g/L at 25 °C).[3]	
Appearance	White or Colorless to Light yellow powder to lump to clear liquid.[3]	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **7-Tridecanone**. The following tables summarize key spectroscopic data.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Key Absorptions (cm ⁻¹)	Source
C-H stretch	~2930, 2860	[5]
C=O stretch (strong)	~1715	[5]

Table 4: Mass Spectrometry (MS) Data

Technique	Key m/z values	Source
Electron Ionization (EI)	Data available in NIST Mass Spectrometry Data Center. [2] [6]	

Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Nucleus	Chemical Shift (δ, ppm)
¹³ C NMR	Data available. [3]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **7-Tridecanone** are provided below.

Synthesis of 7-Tridecanone from 7-Tridecanol

A common synthetic route to **7-Tridecanone** is the oxidation of the secondary alcohol, 7-Tridecanol.[\[7\]](#)

This method employs a solution of chromium trioxide in sulfuric acid and acetone to efficiently oxidize secondary alcohols to ketones.^[7]

Experimental Protocol:

- Dissolve 7-tridecanol (10.0 g, 49.9 mmol) in 100 mL of acetone in a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.^[7]
- Cool the solution to 15-20°C in an ice-water bath.^[7]
- Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL.^[7]
- Add the Jones reagent dropwise from the dropping funnel, maintaining the reaction temperature below 35°C.^[7]
- Monitor the reaction by observing the color change from orange to green.^[7]
- Upon completion, quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the green color persists.^[7]
- Decant the reaction mixture from the chromium salts and wash the salts with acetone.^[7]
- Combine the acetone solutions and concentrate them under reduced pressure.^[7]
- Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.^[7]
- Remove the solvent by rotary evaporation to yield **7-tridecanone**.^[7]

This is a milder, more modern method for the oxidation of secondary alcohols.^[7]

Experimental Protocol:

- Combine 7-tridecanol (5.0 g, 24.9 mmol), TEMPO (0.039 g, 0.25 mmol), and 50 mL of dichloromethane in a round-bottomed flask.^[7]
- Add a solution of potassium bromide (0.30 g, 2.5 mmol) in 5 mL of water to the mixture.^[7]

- Cool the biphasic mixture to 0°C with vigorous stirring.[\[7\]](#)
- Prepare an aqueous solution of sodium hypochlorite (10-15% available chlorine, 25 mL) with sodium bicarbonate (2.1 g, 25 mmol).[\[7\]](#)
- Add the sodium hypochlorite solution dropwise, maintaining the temperature below 5°C.[\[7\]](#)
- Stir the reaction at 0°C for 1-2 hours and monitor by TLC.[\[7\]](#)
- After completion, wash the combined organic layers with 1 M HCl, saturated sodium thiosulfate solution, and brine.[\[7\]](#)
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford **7-tridecanone**.[\[7\]](#)

Spectroscopic Analysis

Sample Preparation:

- Liquid Samples: A thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[\[5\]](#)
- Solid Samples: Analyze as a KBr pellet or as a mull in Nujol.[\[5\]](#)

Data Acquisition:

- Record a background spectrum of the empty sample holder or pure solvent.[\[5\]](#)
- Place the sample in the instrument's sample compartment.
- Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[\[5\]](#)
- Subtract the background spectrum from the sample spectrum.[\[5\]](#)

Sample Preparation:

- Dissolve a small amount of the compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[\[5\]](#)

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[5]

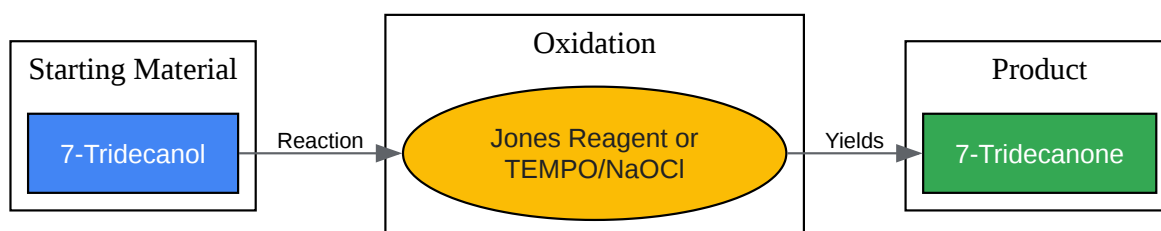
Data Acquisition:

- The sample is ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]
- The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[5]

Visualized Workflows and Pathways

Synthesis Workflow

The general workflow for the synthesis of **7-Tridecanone** from its corresponding alcohol is depicted below.

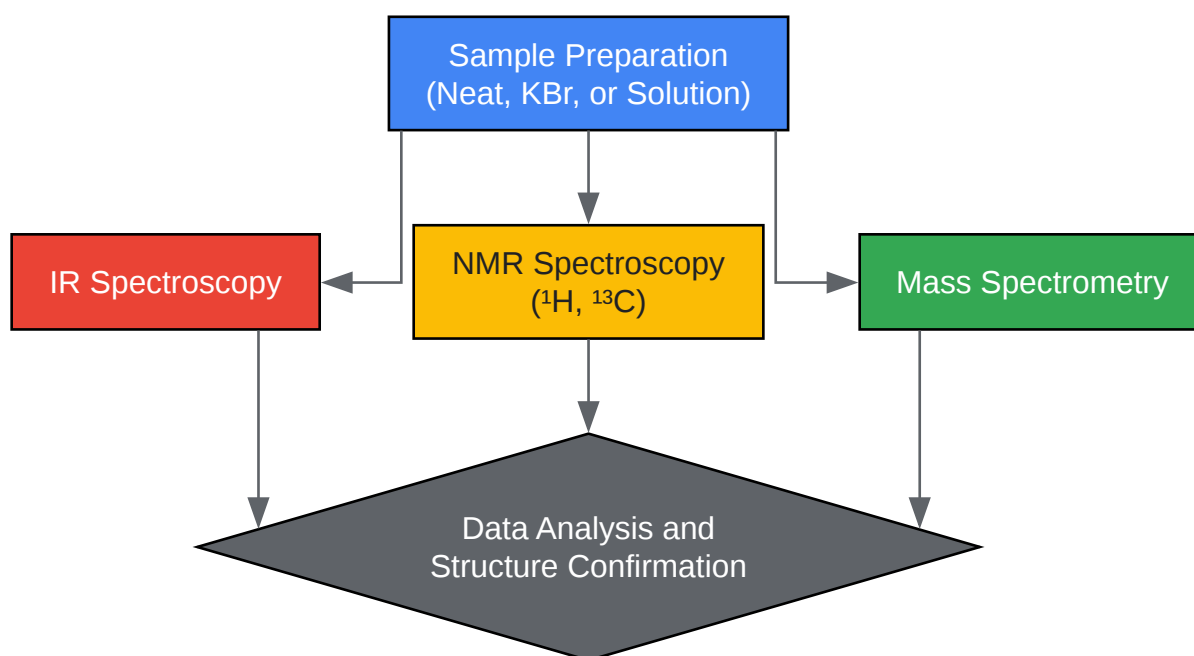


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Caption: General workflow for the synthesis of **7-Tridecanone**.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of a synthesized compound like **7-Tridecanone** is outlined below.



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Caption: Workflow for the spectroscopic analysis of **7-Tridecanone**.

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